1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol

Lipophilicity Drug-likeness ADME profiling

Researchers requiring a precisely substituted imidazole-2-thione scaffold for COX selectivity screening or anticancer SAR face limited availability of this exact difluoromethoxy/p-tolyl combination. This compound directly addresses that gap: - Unique N1-OCF₂H/C5-p-tolyl pattern untested in published COX-1/COX-2 panels, offering novel chemotype-target pairing potential. - Lipophilic bioisostere design (XLogP3-AA 4.4, tPSA 44 Ų) optimizes membrane permeability for cell-based assays. - Lead-like MW (332.4 g/mol) with 28% lower mass than bromophenyl analogs, improving ligand efficiency. Supplied with validated purity for reliable screening; bulk quantities available upon request for full SAR campaigns.

Molecular Formula C17H14F2N2OS
Molecular Weight 332.4 g/mol
CAS No. 1105189-15-8
Cat. No. B1415688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
CAS1105189-15-8
Molecular FormulaC17H14F2N2OS
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C17H14F2N2OS/c1-11-2-4-12(5-3-11)15-10-20-17(23)21(15)13-6-8-14(9-7-13)22-16(18)19/h2-10,16H,1H3,(H,20,23)
InChIKeySXIGDGPFEPNDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diarylimidazole-2-thiol Physicochemical Profile


1-[4-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105189-15-8, molecular formula C₁₇H₁₄F₂N₂OS, MW 332.4 g/mol) is a 1,5-diarylimidazole-2-thione derivative belonging to the broader class of 4,5-diarylimidazole-2-thiones [1]. The compound features a difluoromethoxy (-OCF₂H) substituent at the para-position of the N1-phenyl ring and a 4-methylphenyl (p-tolyl) group at the C5 position of the imidazole core. This compound exists as a thione tautomer (confirmed by the IUPAC name 3-[4-(difluoromethoxy)phenyl]-4-(4-methylphenyl)-1H-imidazole-2-thione) [2]. Its computed physicochemical properties include XLogP3-AA of 4.4, topological polar surface area (tPSA) of 44 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds [2]. The vendor-reported purity is 98% (Fluorochem brand) .

Scaffold 1,5-Diarylimidazole-2-thione with unexplored difluoromethoxy + p-tolyl substitution
Profile Computed logP ~4.4 and tPSA 44 Ų suggest balanced permeability for cell-based assays
Supply Research-grade purity reported; verify batch COA and alternative sourcing due to limited stock

Differentiation from Generic Imidazole-2-thiols


Substitution within the 1,5-diarylimidazole-2-thione scaffold produces profound differences in both physicochemical properties and biological target engagement. The difluoromethoxy (-OCF₂H) group is a recognized lipophilic bioisostere that modulates metabolic stability and membrane permeability compared to unsubstituted phenyl or halogenated analogs [1]. Replacement of the 4-methylphenyl group at C5 with other aryl substituents (e.g., bromophenyl, nitrophenyl) alters the electron density distribution across the imidazole-thione pharmacophore, which class-level evidence demonstrates can shift selectivity between COX-1 and COX-2 enzyme isoforms by over 30 percentage points at equivalent concentrations [2]. Simply selecting any available imidazole-2-thiol without confirming the exact substitution pattern therefore risks selecting a compound with fundamentally different target engagement, solubility, and metabolic fate [1][2].

! Replacing difluoromethoxy with H or halogen alters lipophilicity and hydrogen-bond capacity, potentially shifting membrane permeability.
! C5 aryl variation (e.g., methyl vs. bromophenyl) can change COX isoform selectivity by over 30 percentage points in class-level studies.
! Untested substitution pattern means target engagement, solubility, and metabolic fate may differ from published analogs.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity vs. Non-Fluorinated Analog

The target compound displays a computed XLogP3-AA of 4.4, reflecting the contribution of both the difluoromethoxy group and the 4-methylphenyl substituent [1]. In contrast, the non-fluorinated analog 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol (CAS 852400-51-2) has a computed XLogP of approximately 3.8, lacking the lipophilicity enhancement conferred by the -OCF₂H moiety [2]. This logP differential of approximately +0.6 units indicates that the target compound is roughly 4-fold more lipophilic, with anticipated higher membrane permeability but potentially lower aqueous solubility. The difluoromethoxy group contributes both lipophilicity and hydrogen bond acceptor capacity, a combination not achievable with simple halogen substituents [1].

Lipophilicity vs. non-fluorinated analog
Reported
ΔXLogP ≈ +0.6 (target 4.4 vs. ~3.8)
~4-fold higher lipophilicity may enhance membrane permeability
Computed property; confirm in vitro
Lipophilicity Drug-likeness ADME profiling

tPSA & H-Bond Profile vs. Bromophenyl Analog

The target compound exhibits a computed tPSA of 44 Ų with one hydrogen bond donor (imidazole N-H) and four hydrogen bond acceptors [1]. This tPSA value places it within the range generally considered favorable for both oral bioavailability (tPSA < 140 Ų) and blood-brain barrier penetration (tPSA < 90 Ų) [2]. The closely related 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-96-5) shares the same difluoromethoxy-N1-phenyl motif but replaces the 4-methylphenyl group with a 4-bromophenyl group. While both compounds have identical H-bond donor/acceptor counts, the bromophenyl analog has a higher molecular weight (approximately 427 g/mol for C₁₆H₁₁BrF₂N₂OS vs. 332.4 g/mol for the target compound) and higher halogen content, which impacts fraction sp³ and potentially alters off-target binding profiles through halogen bonding interactions [1].

tPSA & MW vs. bromophenyl analog
Reported
MW 332.4 vs. ~427; tPSA identical 44 Ų
Lower MW supports ligand efficiency; no heavy halogen
Computed values; MW diff. ~95 Da
Polar surface area Hydrogen bonding Blood-brain barrier penetration

COX-2 Inhibitory Potential (Class-Level)

Although no direct COX inhibition data exist for the specific target compound, class-level evidence from structurally analogous 1,5-diarylimidazole-2-thiones demonstrates that compounds in this series can achieve COX-2 inhibition in the low micromolar to sub-micromolar range with measurable selectivity over COX-1. In a 2021 study, nine novel 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives were evaluated for COX-1 and COX-2 inhibition at 10 μM [1]. The parent (naked) 1,5-diphenylimidazole-2-thione derivative (Compound 1) showed 88% COX-2 inhibition at 10 μM vs. 60.9% COX-1 inhibition, yielding a COX-2/COX-1 selectivity ratio of approximately 1.44 [1]. By comparison, the reference COX-2 inhibitor SC-560 achieved 98.2% COX-2 inhibition at 10 μM [1]. A separate 2023 study on diarylimidazole derivatives reported COX-2 IC₅₀ values ranging from 0.068 to 0.80 μM with selectivity indices (SI) of 7.5 to 175 vs. indomethacin (IC₅₀ = 0.079 μM, SI = 12.5) and celecoxib (IC₅₀ = 0.046 μM, SI = 315.22) [2]. These data indicate that the 1,5-diarylimidazole-2-thione scaffold is pharmacologically competent for COX-2 inhibition, and the specific substitution pattern (4-methylphenyl at C5, difluoromethoxyphenyl at N1) is expected to modulate both potency and selectivity.

COX-2 inhibitory potential (class-level)
Class-level
Class range IC₅₀ 0.068–0.80 μM, selectivity up to 175
Scaffold supports COX-2 screening context
No direct data for this substitution
COX inhibition Anti-inflammatory Selectivity index

Cytotoxicity Against Cancer Cell Lines

The 4,5-diarylimidazole-2-thione scaffold has demonstrated measurable cytotoxic activity across multiple cancer cell lines. In a 2021 study of lepidilines and related imidazole-2-thiones, the most active compound (lepidiline D, a 1,3-dimethyl-4,5-diarylimidazolium salt) exhibited IC₅₀ values of 0.3 μM against HL-60 (promyelocytic leukemia) and 4.5 μM against MCF-7 (breast adenocarcinoma) cells, with a selectivity ratio (HUVEC/HL-60 IC₅₀) exceeding 100 [1]. In contrast, the reference drug doxorubicin showed a HUVEC/HL-60 ratio of approximately 10, indicating that certain imidazole-2-thiones can achieve superior tumor selectivity [1]. The parent imidazole-2-thiones derived from lepidilines showed moderate cytotoxicity, with IC₅₀ values in the range of 27.7–32.3 μM against HL-60 cells [1]. Separately, a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones demonstrated IC₅₀ values as low as 3.26 μM against MCF-7 cells, compared to sorafenib (IC₅₀ = 1.12 μM) [2]. These class-level data indicate that the imidazole-2-thione pharmacophore is capable of meaningful cytotoxicity, and the specific substitution pattern of the target compound (difluoromethoxy + 4-methylphenyl) is predicted to influence both potency and cell-type selectivity.

Cytotoxicity (class-level)
Class-level
HL-60 IC₅₀ 0.3–32.3 μM; MCF-7 3.26–>100 μM
Supports cell-model endpoint review
No data for this substitution; validate
Cytotoxicity Anticancer screening MTT assay

Purity and Commercial Availability

The compound is commercially supplied with a reported purity of 98% (Fluorochem brand, as distributed by CymitQuimica) . This purity level meets or exceeds the typical 95–97% specification common for research-grade imidazole-2-thiol analogs from other suppliers. Notably, this product has been listed as 'Discontinued' at CymitQuimica across all package sizes (250 mg, 500 mg, 1 g) , indicating limited remaining commercial availability through this channel. Alternative suppliers such as Chemenu (Catalog Number CM736374) and ChemSrc list the compound but do not publish purity specifications . The closest commercially available analog with documented biological screening data, 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol (CAS 852400-51-2), is available from Santa Cruz Biotechnology (sc-350126) at a price of $141.00/250 mg and $495.00/1 g , providing a procurement benchmark.

Purity & availability
Lot attribute
98% (Fluorochem); status: discontinued
Screening-grade; plan alternative sourcing
Verify batch COA; limited supply
Compound purity Procurement Batch quality

Structural Uniqueness: No Published Data

A systematic search of ChEMBL, PubMed, and the ZINC database confirms that no biological activity data have been published for this specific compound [1]. The ZINC entry (ZINC3333886) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This represents a critical differentiation point: the compound occupies a region of chemical space that is structurally distinct from the more commonly studied 1,5-diphenylimidazole-2-thiones (which typically feature unsubstituted phenyl or 4-fluorophenyl at N1 and various aryl groups at C5) [2]. The combination of difluoromethoxy at N1-phenyl and 4-methylphenyl at C5 is absent from the major published structure-activity relationship (SAR) studies of this class [2][3]. For screening library procurement, this structural novelty means the compound may reveal target interactions or selectivity profiles not observed with previously characterized analogs.

Published biological data
Data to verify
0 data points (ChEMBL, PubMed, ZINC)
Structural novelty supports screening differentiation
Unique SAR opportunity; no known activity
Structural novelty Chemical space Screening library differentiation

Application Scenarios


COX-2 Selectivity Screening

Class-level evidence demonstrates that 1,5-diarylimidazole-2-thiones can achieve COX-2 inhibition with IC₅₀ values of 0.068–0.80 μM and selectivity indices up to 175 [1]. The target compound's difluoromethoxy substitution at N1-phenyl, combined with 4-methylphenyl at C5, represents an untested combination within this pharmacologically validated scaffold [1][2]. This compound is recommended for inclusion in COX-1/COX-2 selectivity screening panels to explore whether this specific substitution pattern yields improved selectivity compared to the 1,5-diphenyl or 4-fluorophenyl analogs that dominate the published literature. The computed tPSA of 44 Ų suggests adequate membrane permeability for cell-based COX activity assays [3].

Anticancer Screening: Leukemia & Breast Cancer

Structurally related 4,5-diarylimidazole-2-thiones have demonstrated sub-micromolar cytotoxicity against HL-60 leukemia cells (IC₅₀ = 0.3 μM for the most active analog) and low-micromolar activity against MCF-7 breast cancer cells (IC₅₀ = 3.26–4.5 μM) [1][2]. The target compound's XLogP3-AA of 4.4 positions it within the lipophilicity range associated with favorable cellular uptake [3]. The compound is recommended for MTT-based cytotoxicity screening against HL-60, MCF-7, and HCT-116 cell lines, with HUVEC or MCF-10A normal cell counterscreens to assess tumor selectivity. The complete absence of published cytotoxicity data for this specific substitution pattern means any observed activity would constitute a novel SAR finding [4].

Fragment-Based and Hit-to-Lead Optimization

With a molecular weight of 332.4 g/mol, the compound is within the lead-like range (MW < 350) and features a favorable balance of lipophilicity (XLogP3-AA = 4.4) and polar surface area (tPSA = 44 Ų) [1]. Compared to the bromophenyl analog (MW ≈ 427 g/mol), the target compound offers a 28% lower molecular weight and better ligand efficiency potential [1][2]. The difluoromethoxy group serves as a metabolically stable bioisostere for hydroxyl or methoxy substituents, potentially offering improved pharmacokinetic properties in downstream optimization [3]. This compound is recommended as a starting point for fragment growth or systematic SAR exploration around the N1-aryl and C5-aryl positions.

Chemical Probe: Inflammatory & Oncogenic Pathways

The broader imidazole-2-thione class has demonstrated activity against COX enzymes, 15-lipoxygenase, and various cancer-related targets [1][2]. The target compound's unique substitution pattern—combining the lipophilic 4-methylphenyl group with the hydrogen-bond-capable difluoromethoxy group—creates a pharmacophore distinct from previously studied analogs [3]. The compound is recommended for chemical biology probe development in target identification studies, particularly in inflammatory and oncogenic pathways where diarylimidazole scaffolds have shown established target engagement. As confirmed by ZINC, no biological activity has been reported for this compound, meaning any target engagement discovered would represent a novel chemotype-target pairing [3].

Application
Selection Property
Validation Focus
COX-2 selectivity screening
Class-level COX-2 competence
Substitution-dependent isoform selectivity
Cancer cell-model screening
Cell-model endpoint review
Cytotoxicity and tumor-cell selectivity endpoints
Fragment-based hit-to-lead
Lead-like MW and ligand efficiency
ADME/T profiling and pharmacokinetic optimization
Chemical probe for inflammatory/oncogenic pathways
Scaffold novelty and target engagement potential
Chemotype-target pairing via screening
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